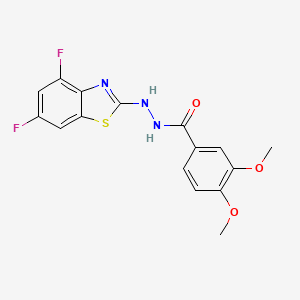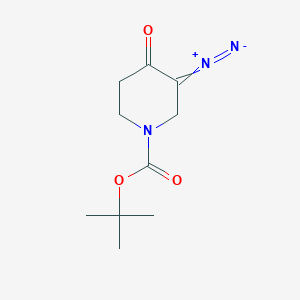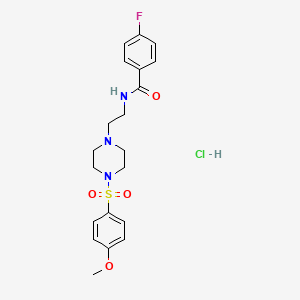
4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H25ClFN3O4S and its molecular weight is 457.95. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which include the compound , have been reported to exhibit significant antiviral activities. Specifically, compounds with similar structures have shown inhibitory activity against influenza A and other RNA and DNA viruses . The presence of the indole nucleus, which is a common feature in these compounds, contributes to their ability to bind with high affinity to multiple receptors, making them potential candidates for the development of new antiviral agents.
Anti-inflammatory and Analgesic Effects
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. These compounds can be compared to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib, offering potential alternatives with possibly lower ulcerogenic indexes . This suggests that our compound could be explored for its efficacy in reducing inflammation and pain.
Anti-HIV Properties
Certain derivatives have shown significant activity against HIV, with high selectivity indexes indicating their potential as anti-HIV agents . The structural features of these compounds, including the sulfonyl and piperazine groups, may contribute to their ability to interfere with the viral replication process.
Serotonergic Agonist
The compound is a highly potent selective 5-HT1A receptor full agonist. It has shown affinity for various serotonin receptors, which are crucial in the treatment of depression, anxiety, and migraine disorders. Its ability to bind between the agonist binding site and the G protein interaction switch site suggests a role in affecting the activation mechanism and displaying positive cooperativity .
Cancer Treatment
Fluorine-containing compounds, due to their strong electronegativity and enhanced affinity to carbon, are known for high biological activity and stability. These properties make them advantageous in cancer treatment, where they can be used in boron neutron capture therapy and feedback control drug transport polymers .
Organic Synthesis and Pharmaceutical Intermediates
The compound can serve as an important intermediate in organic synthesis. Its structural characteristics make it suitable for use in various carbon-carbon coupling and carbon heterocoupling reactions, which are fundamental processes in the synthesis of complex organic molecules. This makes it valuable in the pharmaceutical industry for the development of new drugs .
Mecanismo De Acción
Target of Action
The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes such as mood and anxiety regulation .
Mode of Action
The compound acts as a highly potent selective 5-HT1A receptor full agonist . This means it binds to the 5-HT1A receptor and fully activates it, mimicking the effect of serotonin . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .
Result of Action
The activation of the 5-HT1A receptor by this compound can lead to various molecular and cellular effects. It may display positive cooperativity, meaning its effectiveness can increase with the presence of other agonists . It has been reported to have anxiolytic effects following central administration in vivo , suggesting it could potentially be used in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
4-fluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRRRNAFKNLGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2762296.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide](/img/structure/B2762298.png)
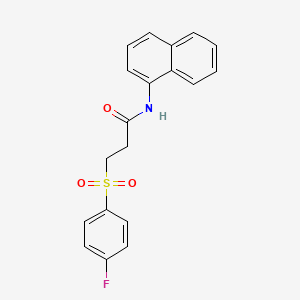
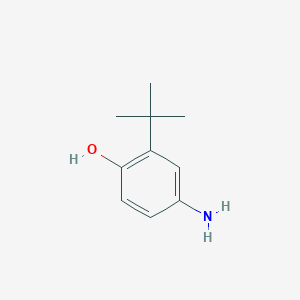
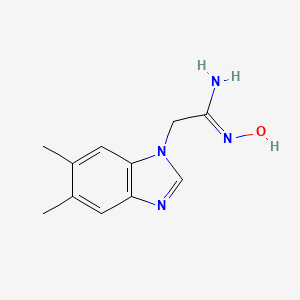
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone](/img/structure/B2762310.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2762311.png)
![Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2762312.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2762314.png)

